N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chloro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S2/c1-12-7-8-14(19)10-16(12)25(22,23)20-11-18(2,21)17-9-13-5-3-4-6-15(13)24-17/h3-10,20-21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCAUCDQYBITHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a benzo[b]thiophene moiety, a hydroxypropyl group, and a sulfonamide functional group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.9 g/mol. The presence of the sulfonamide group is significant as it is known for various biological activities, including antibacterial and anti-inflammatory properties .
1. Antimicrobial Activity
Compounds similar to this compound have demonstrated notable antimicrobial properties. The sulfonamide group is often associated with antibacterial effects, making this compound a candidate for further investigation in treating bacterial infections .
2. Anti-inflammatory Effects
Research indicates that compounds containing a benzo[b]thiophene structure may exhibit anti-inflammatory properties. The hydroxypropyl group can enhance solubility and bioavailability, potentially increasing the efficacy of the compound in reducing inflammation .
3. Cytotoxicity Studies
In vitro studies on structurally related compounds have shown promising cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116). These studies suggest that the incorporation of specific functional groups can enhance the cytotoxic potential of similar compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure-activity relationship:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamide | Benzothiophene core, pyrazole substitution | Anti-inflammatory, analgesic |
| N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamide | Similar benzothiophene structure with bromine | Antimicrobial, anticancer |
| N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamide | Chlorine substitution on benzothiazole | Antibacterial, antifungal |
The combination of the benzo[b]thiophene core and sulfonamide functionality suggests a mechanism where the compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar structures:
- Cytotoxicity Evaluation : A study evaluated a series of new benzo[b]thiophene derivatives for their cytotoxic effects against cancer cell lines. Results indicated that certain modifications significantly enhanced their potency, suggesting that further modification of this compound could yield more effective anticancer agents .
- Antimicrobial Testing : Compounds sharing structural features with this compound were tested against various bacterial strains. The findings highlighted their potential as effective antimicrobial agents, warranting further investigation into their mechanisms of action .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide and its derivatives. These compounds have shown cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HCT116 | 15 | Cell cycle arrest and apoptosis activation |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's.
Case Study: Neuroprotection in PC12 Cells
In vitro studies demonstrated that this compound significantly increased cell viability in Aβ25-35-induced neurotoxicity models.
| Concentration (µg/mL) | Cell Viability (%) | Mechanistic Insights |
|---|---|---|
| 1.25 | 70 | Promotion of Akt phosphorylation |
| 5 | 85 | Reduction of NF-κB expression |
These results indicate potential therapeutic applications in treating neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | >200 |
While the antimicrobial activity was limited, some derivatives exhibited selective action against Gram-positive bacteria.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiophene vs. Benzene Sulfonamide Derivatives
A structurally related compound, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide (CAS: 2034355-43-4), replaces the benzene ring in the sulfonamide group with a thiophene ring. Key differences include:
- Electronic properties : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to the benzene ring.
Malonate Ester Derivatives with Benzo[b]thiophene
Compounds such as diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate () feature a malonate ester backbone instead of a sulfonamide. Structural and synthetic contrasts include:
- Functional groups : Malonate esters introduce ester linkages, which are more hydrolytically labile than sulfonamides.
- Synthetic yields : The malonate derivatives were synthesized in 75–82% yields using Q catalyst at 25°C over 72–96 hours, suggesting that the target compound’s synthesis might require similar optimization for efficiency .
Physicochemical Properties
Q & A
Basic: What synthetic routes are recommended for synthesizing this sulfonamide, and which intermediates are critical?
Methodological Answer:
- Route 1 : Utilize nucleophilic substitution between 5-chloro-2-methylbenzenesulfonyl chloride and a benzo[b]thiophene-derived amino alcohol. Key intermediates include 2-(benzo[b]thiophen-2-yl)-2-hydroxypropylamine, which requires protection of the hydroxyl group during sulfonamide formation .
- Route 2 : Employ coupling reactions (e.g., Mitsunobu) to link the hydroxypropyl moiety to the sulfonamide core. Prioritize intermediates with stable protecting groups (e.g., tert-butyldimethylsilyl ether) to prevent side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced: How can stereochemical control be achieved at the hydroxypropyl group during synthesis?
Methodological Answer:
- Chiral Resolution : Employ enantioselective catalysis (e.g., Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution) to isolate the desired (R)- or (S)-hydroxypropyl intermediate .
- Crystallographic Validation : Use single-crystal X-ray diffraction to confirm stereochemistry post-synthesis. Space group parameters (e.g., P2₁/c) and R-factors (<0.06) ensure accuracy .
- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer during nucleophilic substitution .
Basic: What spectroscopic methods are essential for structural characterization?
Methodological Answer:
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms?
Methodological Answer:
- DFT Calculations : Model transition states for sulfonamide bond formation. Compare activation energies of competing pathways (e.g., SN1 vs. SN2) to explain unexpected regioselectivity .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Correlate with experimental yields to optimize solvent choice .
- Validation : Cross-check computational predictions with kinetic isotope effect (KIE) studies or Hammett plots .
Basic: What purity standards are critical for pharmacological assays?
Methodological Answer:
- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98% for in vitro testing .
- Elemental Analysis : Ensure C, H, N, S values deviate <0.4% from theoretical values .
- Thermogravimetric Analysis (TGA) : Verify absence of solvent residues (<0.1% weight loss below 150°C) .
Advanced: How can electron-withdrawing substituents (Cl, CH3) be optimized for enhanced reactivity?
Methodological Answer:
- Substituent Effects : Use Hammett σ constants to predict electronic effects. Chloro (σ = +0.23) increases electrophilicity at the sulfonamide sulfur, favoring nucleophilic attack .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize charge separation during sulfonamide formation, improving yields by 15–20% .
- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of thermally sensitive intermediates .
Basic: How should solubility limitations be addressed in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:water (10:90 v/v) or ethanol:PBS (5:95) to achieve 1–5 mM solubility .
- Surfactants : Add 0.1% Tween-80 to reduce aggregation in aqueous buffers .
- Pro-drug Approach : Synthesize phosphate esters of the hydroxypropyl group to enhance aqueous solubility .
Advanced: What analytical methods detect degradation products under stability testing?
Methodological Answer:
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to separate degradation products. Monitor m/z shifts indicating hydrolysis (e.g., loss of chloro or methyl groups) .
- Forced Degradation : Expose the compound to heat (40°C), UV light (254 nm), and acidic/alkaline conditions (pH 2–12) for 14 days. Quantify degradation with peak area normalization .
- Stability-Indicating Assays : Validate methods per ICH Q2(R1) guidelines to ensure specificity and accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
